Ethyl isobutyrylacetate
Overview
Description
Mechanism of Action
Target of Action
Ethyl isobutyrylacetate, also known as ethyl 4-methyl-3-oxopentanoate, is a compound known for its applications in the fragrance and flavor industry . It is characterized by its ester functional group . The primary targets of this compound are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
This compound interacts with its targets, the dopamine and serotonin receptors, affecting their properties
Biochemical Pathways
Given its interaction with dopamine and serotonin receptors, it can be inferred that it may influence the biochemical pathways involving these neurotransmitters .
Pharmacokinetics
It is known to be soluble in chloroform and methanol , which may influence its absorption and distribution in the body.
Result of Action
This compound is used in the synthesis of piperazine derivatives as possible multireceptor atypical antipsychotics . It is also used in the synthesis of pyrazinecarboxamide DGAT1 (diacylglycerol acyltransferase 1) inhibitors used in the treatment of obesity . These suggest that the molecular and cellular effects of this compound’s action are related to its role in the synthesis of these compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It is also classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and other ignition sources .
Biochemical Analysis
Biochemical Properties
Ethyl isobutyrylacetate plays a significant role in biochemical reactions, particularly in the synthesis of multireceptor atypical antipsychotics and diacylglycerol acyltransferase 1 (DGAT1) inhibitors . It interacts with enzymes such as alcohol acetyltransferase and DGAT1, affecting dopamine and serotonin receptor properties . These interactions are crucial for its application in the treatment of obesity and other metabolic disorders.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects dopamine and serotonin receptors, which are vital for neurotransmission and cellular communication . This compound’s impact on these receptors can alter cell function, potentially leading to changes in mood, behavior, and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of DGAT1, an enzyme involved in triglyceride synthesis . By inhibiting DGAT1, this compound reduces triglyceride formation, which can help manage obesity and related metabolic disorders. Additionally, its interaction with dopamine and serotonin receptors modulates neurotransmitter activity, influencing mood and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, with a boiling point of 173°C and a melting point of -9°C . Its long-term effects on cellular function require further investigation. Studies have shown that this compound can maintain its biochemical activity over extended periods, but its degradation products and potential long-term impacts on cells need to be explored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate neurotransmitter activity without significant adverse effects . At higher doses, it may exhibit toxic effects, including potential hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to triglyceride synthesis and neurotransmitter regulation. It interacts with enzymes such as DGAT1 and alcohol acetyltransferase, influencing metabolic flux and metabolite levels . These interactions are essential for its role in managing obesity and modulating neurotransmitter activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic and neurotransmitter pathways . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isobutyrylacetate can be synthesized through the reaction of 3-methyl-2-butanone with hexamethylphosphoramide and diethyl carbonate . The reaction involves heating the mixture to 70-80°C, followed by cooling and acidification with aqueous hydrochloric acid . The yield of this process is approximately 81% .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl isobutyrylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl isobutyrylacetate is utilized in several scientific research applications:
Comparison with Similar Compounds
Ethyl isobutyrate: Similar in structure but differs in the position of the ester group.
Methyl isobutyrate: Another ester with a similar structure but different alkyl group.
Ethyl 4-chloroacetoacetate: Contains a chloro group, making it more reactive in certain reactions.
Uniqueness: Ethyl isobutyrylacetate is unique due to its specific ester functional group and its applications in both the fragrance industry and pharmaceutical research . Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
ethyl 4-methyl-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDSQRVMMXWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221758 | |
Record name | Ethyl isobutyrylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-15-0 | |
Record name | Ethyl isobutyrylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7152-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isobutyrylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl isobutyrylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl isobutyrylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl isobutyrylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ISOBUTYRYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3WMK56MNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key challenge in synthesizing Ethyl isobutyrylacetate, and how does the research presented address this challenge?
A1: A significant challenge in synthesizing this compound lies in achieving a high yield while maintaining cost-effective and environmentally conscious practices. The research by [] explores a novel synthetic approach using a magnesium ethoxide and magnesium chloride/triethylamine catalysis system. This method aims to improve the yield compared to traditional methods. [] By optimizing the ratio of reactants (isobutyryl chloride, potassium ethyl malonate, magnesium chloride, and triethylamine) and controlling the reaction conditions (temperature and time), the researchers achieved a yield of 61%, showcasing a promising avenue for efficient this compound production. []
Q2: Beyond its independent synthesis, how is this compound utilized in more complex synthetic pathways within pharmaceutical research?
A2: this compound plays a crucial role as a building block in synthesizing complex molecules, particularly within pharmaceutical research. For instance, the research by [] highlights its application in the synthesis of Atorvastatin calcium, a commonly prescribed drug for managing cholesterol levels. [] The method described utilizes this compound in a Hantzsch reaction, ultimately contributing to the formation of the pyrrole ring within the Atorvastatin structure. [] This highlights the importance of this compound as a versatile reagent in multi-step syntheses of pharmaceutically relevant compounds.
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